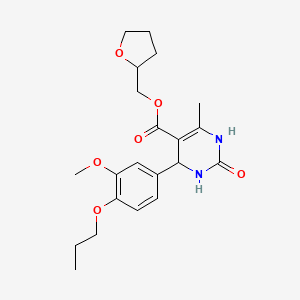![molecular formula C19H28N2O3S B5142989 N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5142989.png)
N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide, also known as CSPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide exerts its effects by binding to specific targets in the body, such as GABA receptors and carbonic anhydrase IX. By binding to these targets, N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide can modulate their activity and influence various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide depend on the specific target it binds to. In the case of GABA receptors, N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has been shown to enhance the activity of these receptors, leading to anxiolytic and anticonvulsant effects. In the case of carbonic anhydrase IX, N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has been shown to inhibit the activity of this enzyme, leading to a decrease in cancer cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide is its versatility as a scaffold for the development of new compounds. By modifying the structure of N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide, researchers can create compounds with different pharmacological properties and applications. However, one of the limitations of N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide is its relatively low potency compared to other compounds. This can make it challenging to achieve the desired effects at lower concentrations, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide. One area of interest is the development of new compounds based on the N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide scaffold with improved potency and selectivity. Another area of interest is the investigation of the potential therapeutic applications of N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide in various diseases, such as anxiety disorders and cancer. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide and its effects on various physiological processes.
Synthesemethoden
The synthesis of N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide involves the reaction of cyclohexyl isocyanate with 4-[(2-methyl-1-piperidinyl)sulfonyl]benzoic acid in the presence of a coupling reagent. The resulting compound is then purified using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and seizures. In cancer research, N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has been identified as a potential inhibitor of the enzyme carbonic anhydrase IX, which is overexpressed in various types of cancer. In drug discovery, N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide has been used as a scaffold for the development of new compounds with improved pharmacological properties.
Eigenschaften
IUPAC Name |
N-cyclohexyl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-15-7-5-6-14-21(15)25(23,24)18-12-10-16(11-13-18)19(22)20-17-8-3-2-4-9-17/h10-13,15,17H,2-9,14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHYBKJPZVUCOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5142915.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5142921.png)
![4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5142929.png)
![2-methoxy-6-[(4-methyl-1-piperidinyl)methyl]-4-nitrophenol](/img/structure/B5142930.png)

![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5142941.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[2-(cyclohexylcarbonyl)hydrazino]-2-oxoacetamide](/img/structure/B5142956.png)
![(4-fluoro-2-methoxybenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B5142969.png)
![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B5142977.png)
![3-bromo-N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5142979.png)
![2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5143010.png)
